4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate
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Overview
Description
4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate is a complex organic compound with the molecular formula C29H20BrIN4O5 and a molecular weight of 711.315 g/mol . This compound is notable for its unique structure, which includes both bromine and iodine atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate involves multiple steps. One common synthetic route includes the reaction of 2-bromophenyl isocyanate with 2-iodobenzoic acid in the presence of a suitable base to form the desired product . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or dimethylformamide.
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. laboratory-scale synthesis methods are well-established and can be adapted for larger-scale production if necessary.
Chemical Reactions Analysis
4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms in the compound can participate in nucleophilic substitution reactions, often using reagents such as sodium iodide or potassium bromide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form amines or other reduced products.
Scientific Research Applications
4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function . This binding is often mediated by the bromine and iodine atoms, which can form strong interactions with the target molecules . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate can be compared to other similar compounds, such as:
4-[(E)-({2-[(4-Bromoanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methylphenyl 2-iodobenzoate: This compound has a similar structure but includes a different substituent on the phenyl ring.
4-[(E)-({2-[(4-Chloroanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methylphenyl 2-iodobenzoate: This compound replaces the bromine atom with a chlorine atom, affecting its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of bromine and iodine atoms, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C23H17BrIN3O4 |
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Molecular Weight |
606.2 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(2-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C23H17BrIN3O4/c24-19-7-3-1-5-17(19)22(30)26-14-21(29)28-27-13-15-9-11-16(12-10-15)32-23(31)18-6-2-4-8-20(18)25/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+ |
InChI Key |
LXJXUNSKVPALTF-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I)Br |
Origin of Product |
United States |
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